molecular formula C9H11FN2O B3033589 2-(Dimethylamino)-6-fluorobenzamide CAS No. 107485-44-9

2-(Dimethylamino)-6-fluorobenzamide

Cat. No. B3033589
M. Wt: 182.19 g/mol
InChI Key: OOCPQLDZKZSIEG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-fluorobenzamide (DMAFB) is an important synthetic compound with a wide range of applications in the fields of chemistry and science. It is an organic compound that is used as a reagent in synthetic organic chemistry for the synthesis of a variety of compounds. DMAFB has also been used in a variety of scientific research applications, including studies of its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Spin-Spin Couplings in Fluorobenzamide Derivatives

Research by Rae et al. (1993) explored spin-spin couplings in 2-Fluorobenzamide and its N-methyl derivative. They found significant couplings between the aromatic fluorine and the nitrogen and carbon of the amide group, which are critical in studying intramolecular interactions and molecular dynamics (Rae et al., 1993).

Spectroscopic Properties in Fluorophores

Misawa et al. (2019) investigated the spectroscopic and photophysical properties of halogen-substituted dimethylaminobenzothiazoles. These compounds, including variations of 2-(Dimethylamino)-6-fluorobenzamide, are crucial in understanding the effects of halogenation on fluorescence properties, which is beneficial for designing fluorophores (Misawa et al., 2019).

Application in Alzheimer's Disease Research

Shoghi-Jadid et al. (2002) utilized a derivative of 2-(Dimethylamino)-6-fluorobenzamide in conjunction with positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Solid State Fluorescence Properties

Takahashi et al. (2019) studied the solvatochromic fluorescence of 6-dimethylamino-2-phenylbenzothiazoles with various substituents. Their research provides insights into designing compounds with enhanced fluorescence efficiency in both solution and solid states, relevant for applications in material science and bioimaging (Takahashi et al., 2019).

Fluorescent Probes in Biological Applications

Vázquez et al. (2005) synthesized 6-N,N-dimethylamino-2,3-naphthalimide, demonstrating its potential as a biological probe due to its response to environmental polarity changes. This chromophore's properties make it valuable for studying protein-protein interactions and cellular environments (Vázquez et al., 2005).

Fluorescent Chemosensors for Metal Ions

Yu et al. (2006) developed a fluorescent sensor based on p-dimethylaminobenzaldehyde thiosemicarbazone for detecting mercury ions in aqueous solutions. This kind of research is pivotal in environmental monitoring and public health safety (Yu et al., 2006).

properties

IUPAC Name

2-(dimethylamino)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)7-5-3-4-6(10)8(7)9(11)13/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCPQLDZKZSIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292725
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-fluorobenzamide

CAS RN

107485-44-9
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107485-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Wellinga, R Mulder… - Journal of agricultural and …, 1973 - ACS Publications
C2H5< CH3< Br-c Cl< F. The most powerful toxicant proved to be l-(2, 6-difluorobenzoyl)-3-(4-trifluoromethylphenyl) urea. Together with 1-(4-chlorophenyl)-3-(2, 6-dichlorobenzoyl) …
Number of citations: 107 pubs.acs.org
C Sluiter, JJ Kettenes-Van den Bosch, E Hop… - International journal of …, 1999 - Elsevier
Clanfenur belongs to a new group of substituted benzoylphenylureas. The drug shows both in vitro and in vivo antitumour activity. To assess its chemical stability, a study was carried …
Number of citations: 6 www.sciencedirect.com
MA Sabir, FW Sosulski… - Journal of Agricultural and …, 1973 - ACS Publications
The salt-extractable proteins in sunflower flour were characterized by gel chromatography, disk electrophoresis, and amino acid composition. The proteins from Commander, Majak, and …
Number of citations: 58 pubs.acs.org

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